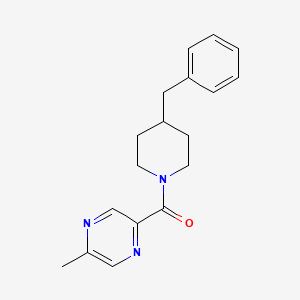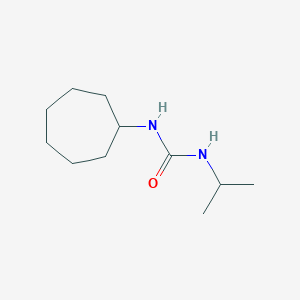
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMMP belongs to the class of benzamide derivatives and is a potent and selective antagonist of the dopamine D3 receptor.
Aplicaciones Científicas De Investigación
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders such as addiction, schizophrenia, and Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been used in preclinical studies to investigate the role of the D3 receptor in these disorders and to evaluate its potential as a therapeutic target.
Mecanismo De Acción
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysregulation has been implicated in the development of addiction and other psychiatric disorders. By blocking the D3 receptor, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide modulates the activity of the mesolimbic and mesocortical pathways, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. In preclinical studies, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive and motor symptoms in animal models of Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for targeted modulation of the mesolimbic and mesocortical pathways. However, one limitation is that 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for research on 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic target for addiction and other psychiatric disorders. Further studies are needed to investigate the long-term safety and efficacy of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in preclinical and clinical settings. Additionally, the development of more potent and selective D3 receptor antagonists may improve the therapeutic potential of this class of compounds. Finally, the use of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in combination with other pharmacological agents may enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves the reaction of 3-methoxybenzoyl chloride with N-methyl-4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a crystallization process, and the purity is confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
Propiedades
IUPAC Name |
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-7-13(8-10-16)17(2)15(18)12-5-4-6-14(11-12)19-3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRWNWCZSSQCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)







